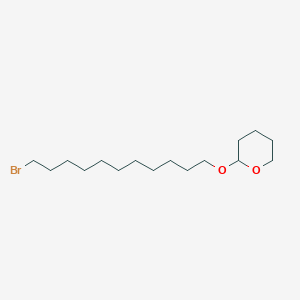

2-((11-bromoundecyl)oxy)tetrahydro-2H-pyran

Description

2-((11-Bromoundecyl)oxy)tetrahydro-2H-pyran is a brominated alkyl-tetrahydro-2H-pyran (THP) ether characterized by an 11-carbon alkyl chain terminated with a bromine atom. The THP group serves as a protective moiety for hydroxyl groups in organic synthesis, enhancing stability and modulating reactivity .

Properties

IUPAC Name |

2-(11-bromoundecoxy)oxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31BrO2/c17-13-9-6-4-2-1-3-5-7-10-14-18-16-12-8-11-15-19-16/h16H,1-15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWJIBEXHLZWCRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCCCCCCCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40465255 | |

| Record name | 11-Bromo-1-tetrahydropyranyloxyundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52056-69-6 | |

| Record name | 11-Bromo-1-tetrahydropyranyloxyundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((11-bromoundecyl)oxy)tetrahydro-2H-pyran typically involves the reaction of 11-bromoundecanol with tetrahydro-2H-pyran in the presence of an acid catalyst. The reaction proceeds through the formation of an ether bond between the hydroxyl group of 11-bromoundecanol and the oxygen atom of tetrahydro-2H-pyran .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-((11-bromoundecyl)oxy)tetrahydro-2H-pyran undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

Oxidation Reactions: The tetrahydropyran ring can be oxidized to form lactones or other oxygen-containing functional groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used to promote elimination reactions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed

Substitution Reactions: The major products are substituted tetrahydropyrans with various functional groups.

Elimination Reactions: The major products are alkenes with a tetrahydropyran ring.

Oxidation Reactions: The major products are lactones or other oxygen-containing compounds.

Scientific Research Applications

2-((11-bromoundecyl)oxy)tetrahydro-2H-pyran has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is used in the study of biological processes and as a probe to investigate the interactions of biomolecules.

Mechanism of Action

The mechanism of action of 2-((11-bromoundecyl)oxy)tetrahydro-2H-pyran involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the tetrahydropyran ring play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Brominated Alkyl-THP Ethers with Varying Chain Lengths

The length of the brominated alkyl chain significantly influences physical properties and reactivity. Key examples include:

Key Observations :

- Chain Length vs. Reactivity : Longer chains (e.g., C12 in ) exhibit higher hydrophobicity (inferred from XLogP3 ~4.2 in ), whereas shorter chains (C3 in ) likely have lower boiling points and increased solubility in polar solvents.

- Synthetic Efficiency : Yields exceed 70% across analogs, with PBTB in dichloromethane (DCM) providing near-quantitative yields for C12 derivatives .

Substituted THP Ethers with Alternative Halogens or Functional Groups

Iodo-Substituted Analogs

- 2-[(9-Iodo-2-nonyn-1-yl)oxy]tetrahydro-2H-pyran: Incorporates iodine and an alkyne group (C14H23IO2). Iodine’s superior leaving group ability compared to bromine enhances suitability for nucleophilic substitution reactions .

Alkynyl and Alkenyl Derivatives

- 2-(pentadeca-13,14-dien-1-yloxy)tetrahydro-2H-pyran : Unsaturated diene chain enables cyclization or polymerization reactions, contrasting with bromoalkyl chains’ electrophilic reactivity .

Aromatic Substituted THP Ethers

- 2-((4-Brombenzyl)oxy)tetrahydro-2H-pyran : Aromatic bromine introduces resonance stabilization, altering electronic properties compared to aliphatic analogs .

Physicochemical Properties

Trends :

- Increasing chain length correlates with higher molecular weight and hydrophobicity (XLogP3).

- All analogs share a consistent polar surface area (18.5 Ų), suggesting similar solubility profiles in semi-polar solvents.

Biological Activity

2-((11-bromoundecyl)oxy)tetrahydro-2H-pyran is an organic compound with the molecular formula C15H29BrO and a molecular weight of approximately 305.3 g/mol. Its structure features a tetrahydropyran ring substituted with a bromoundecyl ether, contributing to its unique hydrophobic properties. This compound has garnered interest in various chemical and biological applications due to its potential biological activity.

The chemical properties of this compound include:

- Boiling Point: Approximately 390.3 °C (predicted)

- Density: 1.11 g/cm³ (predicted)

- Hydrophobicity: The presence of the long undecyl chain enhances its hydrophobic characteristics, making it suitable for interactions with biological membranes and systems .

Biological Activity

The biological activity of this compound has been explored in several studies, focusing on its potential as a surfactant and its interactions with biological systems.

The compound's mechanism of action is primarily attributed to its hydrophobic nature, which facilitates its incorporation into lipid membranes. This property may influence cell membrane fluidity and permeability, potentially affecting cellular processes such as signaling and transport.

Case Studies

-

Surfactant Applications:

- A study investigated the use of surfactants derived from similar tetrahydropyran structures in enhancing drug delivery systems. The findings indicated improved solubility and bioavailability of hydrophobic drugs when formulated with these surfactants.

- Cell Membrane Interaction:

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented in the following table:

| Compound Name | Structure Type | Key Differences |

|---|---|---|

| 1-Bromoundecane | Linear alkane | Lacks cyclic structure and oxygen functionality |

| Tetrahydropyran | Cyclic ether | No bromine substituent or long alkyl chain |

| 11-Bromoundecanol | Linear alcohol | Lacks cyclic structure and ether functionality |

| 2-(Alkoxy)tetrahydropyrans | Variants with different alkyl chains | Varying chain lengths alter hydrophobicity and reactivity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.